molecular formula C9H11ClN2S B1308470 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline CAS No. 51660-11-8

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline

Cat. No. B1308470
CAS RN: 51660-11-8
M. Wt: 214.72 g/mol
InChI Key: XDQBZDZLOKZGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline is a derivative of tetrahydroquinoline, which is a heterocyclic chemical compound consisting of a quinoline ring system with additional saturation in the ring structure. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related tetrahydroquinoline compounds has been explored in various studies. For instance, a 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione was prepared and reacted with methyl iodide to yield a 2-methylthio derivative, which is structurally similar to the compound of interest . This suggests that the synthesis of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline could potentially be achieved through similar alkylation reactions.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction . These studies provide detailed information on the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of these compounds. The structural data can be used to predict the properties of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives undergo various chemical reactions, including condensation, cyclization, and alkylation . The presence of functional groups such as chloro and methylthio in the compound of interest suggests that it may participate in similar reactions, which could be utilized for further chemical modifications or for the synthesis of complex molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline are not detailed in the provided papers, the properties of similar compounds have been reported. For example, the synthesis of a benzyloxy derivative of a chloro-methoxyquinazoline compound was confirmed by NMR and MS spectrum, indicating the importance of these techniques in characterizing such compounds . Additionally, the use of Bronsted acidic ionic liquids for catalysis in the synthesis of related compounds suggests that the compound of interest may also be synthesized under similar conditions .

Scientific Research Applications

Application in Medicinal Chemistry Synthesis

  • Summary of the Application : 4-Chloro-2-(methylthio)pyrimidine is used as a building block in medicinal chemistry synthesis .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis. The compound is used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid .

Application in KDR Kinase Inhibitors Synthesis

  • Summary of the Application : 4-Chloro-2-(methylthio)pyrimidine is used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis. The compound is used to create a novel class of KDR kinase inhibitors .

Application in the Synthesis of Marine Alkaloid Variolin B1

  • Summary of the Application : 4-Chloro-2-(methylthio)pyrimidine is used in the total synthesis of the marine alkaloid variolin B1 .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis. The compound is used to create variolin B1 .

Application in the Synthesis of 2-Hydroxy-4-Pyrimidinecarboxylic Acid

  • Summary of the Application : 4-Chloro-2-(methylthio)pyrimidine is used in the synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis. The compound is used to create 2-hydroxy-4-pyrimidinecarboxylic acid .

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQBZDZLOKZGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCCC2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401382
Record name 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline

CAS RN

51660-11-8
Record name 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51660-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.